molecular formula C24H26BNO4 B15304125 benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate

benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate

Cat. No.: B15304125
M. Wt: 403.3 g/mol
InChI Key: VLQCMHPRKRACEP-UHFFFAOYSA-N
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Description

Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate is an organic compound that features a boron-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate typically involves the reaction of a naphthalene derivative with a boronic ester. One common method is the palladium-catalyzed borylation of naphthalene derivatives using bis(pinacolato)diboron as the boron source . The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced naphthalene derivatives, and coupled products in Suzuki-Miyaura reactions .

Scientific Research Applications

Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boron moiety acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate is unique due to its naphthalene core, which provides additional stability and electronic properties compared to other boronic esters. This makes it particularly useful in complex organic syntheses and potential pharmaceutical applications .

Properties

Molecular Formula

C24H26BNO4

Molecular Weight

403.3 g/mol

IUPAC Name

benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate

InChI

InChI=1S/C24H26BNO4/c1-23(2)24(3,4)30-25(29-23)20-12-10-19-15-21(13-11-18(19)14-20)26-22(27)28-16-17-8-6-5-7-9-17/h5-15H,16H2,1-4H3,(H,26,27)

InChI Key

VLQCMHPRKRACEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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